molecular formula C16H20ClN7O2 B11553742 4-chloro-2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

4-chloro-2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11553742
M. Wt: 377.8 g/mol
InChI Key: HCWQYCKCOYGCGQ-VCHYOVAHSA-N
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Description

4-CHLORO-2-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of phenols It features a chlorinated phenol ring substituted with a hydrazinylidene group, which is further connected to a triazine ring containing dimethylamino and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with dimethylamine and morpholine under controlled conditions.

    Hydrazinylidene Formation: The triazine derivative is then reacted with hydrazine hydrate to form the hydrazinylidene intermediate.

    Coupling with Chlorophenol: Finally, the hydrazinylidene intermediate is coupled with 4-chlorophenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-2-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazine ring and hydrazinylidene group may play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL: is similar to other triazine derivatives and phenol-based compounds.

Uniqueness

  • The combination of a triazine ring with a hydrazinylidene group and a chlorinated phenol ring makes this compound unique. The presence of dimethylamino and morpholinyl groups further enhances its chemical diversity and potential applications.

Properties

Molecular Formula

C16H20ClN7O2

Molecular Weight

377.8 g/mol

IUPAC Name

4-chloro-2-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C16H20ClN7O2/c1-23(2)15-19-14(20-16(21-15)24-5-7-26-8-6-24)22-18-10-11-9-12(17)3-4-13(11)25/h3-4,9-10,25H,5-8H2,1-2H3,(H,19,20,21,22)/b18-10+

InChI Key

HCWQYCKCOYGCGQ-VCHYOVAHSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=CC(=C3)Cl)O

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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